4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine
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Overview
Description
4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 4-methyl-4H-1,2,4-triazole-3-thiol. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving heating and purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives .
Scientific Research Applications
4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-4H-1,2,4-triazol-3-yl)methanamine
- 4-methyl-4H-1,2,4-triazole-3-thiol
- N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]
Uniqueness
Compared to similar compounds, 4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclohexane ring provides additional stability and potential for diverse chemical modifications .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H16N4/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7/h6-8H,2-5,10H2,1H3 |
InChI Key |
OTQLNKFKXGCRAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2CCC(CC2)N |
Origin of Product |
United States |
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